molecular formula C18H22N4O2S B5292019 3-({1-[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-pyrrolidinyl}methyl)benzamide

3-({1-[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-pyrrolidinyl}methyl)benzamide

Cat. No. B5292019
M. Wt: 358.5 g/mol
InChI Key: XQHDBXJEWZTMIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({1-[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-pyrrolidinyl}methyl)benzamide, commonly known as PTZ-343, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. In

Mechanism of Action

PTZ-343 exerts its therapeutic effects through the modulation of various signaling pathways. It has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. PTZ-343 also activates the Nrf2 pathway, which plays a role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and anti-cancer properties, PTZ-343 has been shown to exhibit neuroprotective effects. It has been shown to protect neurons against oxidative stress and neuroinflammation, which are implicated in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

PTZ-343 has several advantages as a research tool. It is a highly specific compound that can be used to selectively modulate signaling pathways of interest. It is also relatively easy to synthesize and purify. However, PTZ-343 has some limitations as well. It has low solubility in aqueous solutions, which can make it difficult to work with in certain experiments. Additionally, its effects may be cell-type specific, which can complicate data interpretation.

Future Directions

There are several future directions for research on PTZ-343. One area of interest is its potential as a therapeutic agent in the treatment of neurodegenerative diseases. Further studies are needed to elucidate the mechanisms underlying its neuroprotective effects and to determine its efficacy in animal models of neurodegeneration. Another area of interest is its potential as an anti-viral agent. PTZ-343 has been shown to inhibit the replication of several viruses, including herpes simplex virus and human cytomegalovirus. Further studies are needed to determine its efficacy against other viral pathogens. Finally, PTZ-343 may have applications in the field of cancer research. It has been shown to inhibit the growth of several types of cancer cells, and further studies are needed to determine its potential as a cancer therapy.
In conclusion, PTZ-343 is a promising compound with potential therapeutic applications in the treatment of various diseases. Its anti-inflammatory, anti-cancer, and neuroprotective properties make it an attractive research tool for investigating the underlying mechanisms of disease and developing novel therapies. Further studies are needed to fully elucidate its mechanisms of action and determine its efficacy in pre-clinical and clinical settings.

Synthesis Methods

The synthesis of PTZ-343 involves the reaction of 4-propyl-1,2,3-thiadiazol-5-amine with 3-pyrrolidinecarboxylic acid, followed by the addition of benzoyl chloride. The resulting product is purified through recrystallization, yielding PTZ-343 in high purity.

Scientific Research Applications

PTZ-343 has been extensively studied for its potential as a therapeutic agent in the treatment of various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. PTZ-343 has also been investigated for its potential as an anti-viral agent.

properties

IUPAC Name

3-[[1-(4-propylthiadiazole-5-carbonyl)pyrrolidin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-2-4-15-16(25-21-20-15)18(24)22-8-7-13(11-22)9-12-5-3-6-14(10-12)17(19)23/h3,5-6,10,13H,2,4,7-9,11H2,1H3,(H2,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHDBXJEWZTMIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)N2CCC(C2)CC3=CC(=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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